Iron;tungsten

High-density structural alloys Specific strength Tungsten heavy alloy replacement

Iron;tungsten (CAS 12023-83-5), stoichiometrically represented as Fe7W6, is the μ-phase Frank-Kasper intermetallic compound that crystallizes in the trigonal R-3m space group. It is one of two confirmed equilibrium intermetallic phases in the binary Fe-W system.

Molecular Formula Fe7W6
Molecular Weight 1494.0 g/mol
CAS No. 12023-83-5
Cat. No. B14731491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;tungsten
CAS12023-83-5
Molecular FormulaFe7W6
Molecular Weight1494.0 g/mol
Structural Identifiers
SMILES[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[W].[W].[W].[W].[W].[W]
InChIInChI=1S/7Fe.6W
InChIKeyVVRLVZNQBBVHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron-Tungsten (Fe7W6, CAS 12023-83-5) Procurement Guide for High-Performance Intermetallic Alloys and Coatings


Iron;tungsten (CAS 12023-83-5), stoichiometrically represented as Fe7W6, is the μ-phase Frank-Kasper intermetallic compound that crystallizes in the trigonal R-3m space group [1]. It is one of two confirmed equilibrium intermetallic phases in the binary Fe-W system [2]. Fe7W6 forms peritectically at approximately 1640 °C and serves as a critical reinforcement phase in high-density iron-tungsten alloys (FWAs), functionally graded composites, and wear-resistant coatings [3]. Unlike ferrotungsten master alloys (typically 75–85 wt% W), Fe7W6 is a distinct stoichiometric line compound with a narrow composition range, conferring specific hardening, strengthening, and interfacial characteristics that are not obtainable from simple Fe-W solid solutions or the competing λ-Fe2W phase [2].

Why Generic Fe-W Alloys Cannot Substitute for Fe7W6-Containing Formulations in Critical Applications


The Fe-W binary system contains two distinct intermetallic phases—μ-Fe7W6 and λ-Fe2W—each with different stoichiometry, crystal structure, and mechanical behavior [1]. Generic ferrotungsten products are multiphase mixtures of α-Fe solid solution, W particles, and variable intermetallic content, lacking the controlled phase fraction and morphology that govern performance. Substituting commercial ferrotungsten (e.g., FeW80) for purpose-engineered Fe7W6-reinforced materials overlooks the peritectic formation kinetics, interfacial brittleness (KIc ≈ 1.85 MPa·m^0.5 at Fe/W interfaces [2]), and the specific strength enhancement of 1.8–4.0× over tungsten heavy alloys achievable only through controlled Fe7W6/Fe2W dual-phase precipitation [3]. The quantitative evidence below demonstrates that procurement decisions based solely on nominal tungsten content ignore phase-level differentiation that directly impacts hardness, tensile strength, corrosion resistance, and catalytic selectivity.

Quantitative Differentiation of Iron-Tungsten (Fe7W6, CAS 12023-83-5) vs. Structural and Functional Analogs


Specific Strength Superiority of Fe7W6-Reinforced Alloy Over Tungsten Heavy Alloys

An Fe7W6 and Fe2W dual-phase reinforced iron-tungsten alloy (FWA, 15.6 wt% W) achieves a specific strength of 1.49 × 10^5 (N/m²)/(kg/m³), which is 1.8 to 4.0 times higher than that of conventional tungsten heavy alloys (WHAs) [1]. The tensile strength reaches 1267.67 MPa with a microhardness of 705.63 HV, representing an 18.1% hardness increase and a 6.5% tensile strength increase over the unreinforced DT300 steel matrix [1]. This specific strength advantage is directly attributed to the multiscale Fe7W6 network at grain boundaries and nano-scale Fe2W intragranular precipitates, a microstructural configuration not achievable in single-phase W-Ni-Fe heavy alloys.

High-density structural alloys Specific strength Tungsten heavy alloy replacement

Hardness Enhancement via Fe7W6 Interfacial Phase in Additively Manufactured Composites

In laser-directed energy deposition of W_x(CoCrFeMnNi)_(100−x) high-entropy alloy composites, the formation of Fe7W6 intermetallic at W concentrations exceeding 6 at% produces hardness values greater than 400 HV, with unincorporated W particles at >10 at% accompanied by a Fe7W6 dissolution band at the W/matrix interface contributing further hardening [1]. By contrast, the base CoCrFeMnNi HEA without W exhibits significantly lower hardness (~150–200 HV typical for the Cantor alloy). The Fe7W6 phase forms despite the high configurational entropy of the matrix, demonstrating that this μ-phase is thermodynamically unavoidable when W exceeds ~6 at% and becomes the primary strengthening mechanism in these composite systems.

Additive manufacturing High-entropy alloy composites Interfacial hardening

Corrosion Rate Reduction via Heat-Treatment-Induced Fe7W6/Fe2W Precipitation in Fe-W Coatings

Heat treatment of electrodeposited Fe-W alloy coatings at 500 °C precipitates Fe7W6, Fe2W, Fe6W6C, and FeWO4 phases, producing a corrosion rate of 0.079 mpy (E_corr = −0.54 V, I_corr = 2.01 × 10⁻⁵ A/cm²)—an approximately 5-fold improvement over the as-plated Fe-W coating [1]. The hardness simultaneously reaches 634.5 HV with a friction coefficient of 0.17 μ [1]. In comparison, electrodeposited Fe-W coatings without heat treatment are reported to suffer from severe tribo-oxidation and high wear rates [2], making the precipitation-hardened variant a viable replacement for environmentally hazardous hard chromium coatings.

Electrodeposited coatings Corrosion resistance Hard chromium replacement

Wide Operating Temperature Window for NH3-SCR Catalysis vs. Commercial V2O5-WO3/TiO2

Novel iron-tungsten oxide catalysts (Fe_1−xW_xO_δ) achieve >90% NOx conversion over a wide temperature window of 225–450 °C at GHSVs of 30,000–50,000 h⁻¹ [1]. The optimal Fe0.75W0.25Oδ composition exhibits an activation energy of 39 kJ·mol⁻¹, the lowest among the series, attributed to synergistic electron transfer between α-Fe2O3 and FeWO4 (structurally related to Fe-W intermetallic bonding motifs) [1]. In contrast, the commercial V2O5-WO3/TiO2 catalyst system typically achieves >90% NOx conversion only above 300–350 °C and is prone to alkali metal poisoning [2]. The Fe-W catalyst also retains high NOx conversion in the presence of H2O, SO2, and CO2, demonstrating superior sulfur resistance compared to V-based formulations [1].

Selective catalytic reduction NOx abatement Fe-W oxide catalysts

Melting Point and Isostructural Phase Stability vs. Co7W6 Analog

The μ-Fe7W6 phase melts incongruently via the peritectic reaction L + α ⇄ μ(Fe7W6) at 1640 °C, forming a continuous series of solid solutions with the isostructural Co7W6 μ-phase that melts at 1630 °C [1]. This melting point is substantially higher than that of competing intermetallics in the Fe-Mo system (e.g., FeMo σ-phase, stable only below ~1500 °C) and significantly exceeds the service temperature of Fe2W (λ-phase) which decomposes in the solid state [2]. The negative heat of formation (ΔH_f = −0.020 eV/atom) and low decomposition energy (0.003 eV/atom) confirm thermodynamic stability at elevated temperatures [3], making Fe7W6 the preferred intermetallic reinforcement for applications above 1400 °C where Fe2W and most transition-metal intermetallics degrade.

Intermetallic thermal stability μ-phase peritectic melting High-temperature phase equilibria

Interfacial Fracture Toughness Limitation as a Design-Critical Selection Parameter

Micro-cantilever bending tests on Fe/W interfaces in functionally graded Fe/W composites reveal a fracture toughness of KIc = 1.85 MPa·m^0.5, indicating that the Fe7W6-dominated interfacial region is inherently brittle [1]. This is in contrast to the ductile α-Fe matrix (typical KIc > 50 MPa·m^0.5) and tungsten particles (KIc ~ 5–8 MPa·m^0.5). Thermal aging at 300–800 °C accelerates precipitation of brittle Fe7W6 and Fe2W intermetallics at Fe/W interfaces, further degrading interfacial integrity [1]. This brittleness must be weighed against the hardness and strength benefits detailed above, making fracture toughness the limiting design parameter for cyclically loaded Fe-W composite joints.

Functionally graded materials Fracture toughness Fusion reactor interlayers

High-Value Application Scenarios for Fe7W6-Containing Iron-Tungsten Materials (CAS 12023-83-5)


Lightweight High-Strength Kinetic Energy Penetrators and Aerospace Gyro Rotors

The 1.8–4.0× specific strength advantage of Fe7W6/Fe2W dual-phase reinforced FWAs over tungsten heavy alloys [1] enables lighter penetrator cores and gyro rotors without compromising ballistic or inertial performance. The Fe7W6 network at grain boundaries provides the hardness (705.63 HV) necessary for armor penetration, while the reduced density relative to WHAs (density of FWA ~8.5 g/cm³ vs. WHA ~17 g/cm³) allows higher muzzle velocities and reduced centrifugal stresses. This application leverages the evidence from Section 3, Evidence Item 1.

Environmentally Compliant Hard Chromium Replacement Coatings

Heat-treated Fe-W electrodeposited coatings with precipitated Fe7W6/Fe2W phases achieve a hardness of 634.5 HV and a corrosion rate of 0.079 mpy—a 5× improvement over as-plated Fe-W [2]—making them viable substitutes for hard chromium (typically 800–1000 HV but deposited from carcinogenic Cr(VI) baths). The Fe7W6-containing coating provides comparable hardness while eliminating hexavalent chromium exposure. This scenario directly derives from Section 3, Evidence Item 3.

Medium-Low Temperature Diesel Exhaust NOx Aftertreatment Catalysts

Fe-W oxide catalysts structurally related to Fe-W intermetallic bonding achieve >90% NOx conversion from 225 °C, extending the SCR operating window ~75–125 °C lower than commercial V2O5-WO3/TiO2 catalysts [3]. This enables effective NOx abatement during cold-start and low-load diesel operation where V-based catalysts are inactive. The Fe-W catalyst also exhibits superior resistance to SO2 and H2O poisoning. This application is supported by Section 3, Evidence Item 4.

Fusion Reactor First-Wall Stress-Relieving Interlayers (with Fracture Toughness Constraint)

Functionally graded Fe/W composites leverage the thermal expansion mismatch accommodation provided by graded Fe7W6-containing interlayers to reduce thermally induced stresses in tungsten-steel joints for future fusion reactors [4]. However, procurement specifications must enforce a maximum Fe7W6 phase fraction or interlayer thickness to mitigate the inherent interfacial brittleness (KIc = 1.85 MPa·m^0.5), balanced against the thermal stress relaxation benefit. This scenario integrates the hardness/strength evidence from Section 3, Evidence Items 1 and 2 with the fracture toughness constraint from Evidence Item 6.

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